4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzo[f][1,4]oxazepines, which are known for their diverse biological activities, including neuroprotective and anti-inflammatory properties. The compound's structure features a chloro group and an aminoethyl side chain, which may contribute to its pharmacological effects.
The compound was first reported in the context of drug development by pharmaceutical companies exploring novel treatments for neurological disorders. Its synthesis and characterization have been documented in various scientific publications, highlighting its relevance in ongoing research.
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms within its ring structure. It can also be categorized under benzodiazepine analogs due to its structural similarities with benzodiazepines, which are widely used in treating anxiety and related disorders.
The synthesis of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 5-nitrobenzaldehydes with 2-haloesters to form the corresponding oxazepine derivatives.
The synthesis process often employs techniques such as:
For instance, one reported synthesis involves using 5-nitrobenzaldehyde and an appropriate halogenated amine, followed by reduction and cyclization under acidic conditions .
The molecular structure of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 239.69 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically employed for structural elucidation.
The compound can participate in various chemical reactions typical of heterocycles:
For example, when treated with electrophiles or under basic conditions, the amino group can facilitate the formation of new derivatives through nucleophilic attack on carbonyl or halogenated compounds .
The mechanism of action for 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is not fully elucidated but is thought to involve modulation of neurotransmitter systems. It may act on specific receptors in the central nervous system, potentially influencing pathways related to anxiety and mood regulation.
Research indicates that compounds within this class may exhibit binding affinity for GABA receptors or serotonin receptors, though specific data on this compound's receptor interactions require further investigation .
Relevant data from analytical methods confirm these properties through spectroscopic analysis .
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one has potential applications in:
Ongoing studies aim to explore its efficacy and safety profile in preclinical models .
The systematic name 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one follows IUPAC conventions:
Table 1: Nomenclature Components of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Component | Structural Significance |
---|---|
Benzo[f][1,4]oxazepine | Benzene fused to oxazepine at bonds corresponding to ring positions "f" |
4,5-Dihydro-3(2H)-one | Partially saturated ring with carbonyl at C3 |
7-Chloro | Chlorine substitution at C7 of the benzene ring |
4-(2-Aminoethyl) | Ethylamine side chain attached to N4 |
Structurally, it belongs to the 4,5-dihydro-3H-benzo[b][1,4]oxazepine class—a scaffold noted for kinase inhibitory potential. The chloro substituent enhances electrophilicity and influences π-stacking, while the 2-aminoethyl side chain provides protonation sites critical for solubility and ionic interactions with biological targets like RIPK1 [1] [2]. The scaffold's conformational flexibility allows adaptation to enzyme binding pockets, distinguishing it from rigid planar heterocycles like benzimidazoles or triazoles [3].
Table 2: Structural Features and Bioactivity Contributions
Structural Feature | Role in Bioactivity |
---|---|
Benzoxazepine core | Provides planar hydrophobic surface for π-π stacking in kinase domains |
Carbonyl at C3 | Acts as hydrogen bond acceptor; influences electron distribution |
Chlorine at C7 | Enhances membrane permeability and target binding affinity via steric/electronic effects |
Ethylamine side chain | Enables salt bridge formation; improves aqueous solubility at physiological pH |
The benzoxazepine scaffold emerged prominently with GSK's RIPK1 inhibitors (e.g., compound 4 featuring 5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one). These demonstrated nanomolar RIPK1 affinity (IC₅₀ = 1.0 nM) and favorable log D (3.8), spurring clinical trials for ulcerative colitis and psoriasis [1]. Subsequent optimization replaced the triazole carboxamide with indazole derivatives, yielding Compound 5 (TZ7774)—a brain-penetrant RIPK1 inhibitor (Kᵢ = 0.91 nM) that suppressed necroptosis in human cells [1].
4-(2-Aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one represents a strategic elaboration of this scaffold:
Synthetically, access relies on:
This compound's therapeutic promise stems from its RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitory potential, inferred from structural analogs. RIPK1 regulates necroptosis and inflammation—processes central to:
Proof-of-concept comes from microPET studies with [¹¹C]TZ7774 (a structural analog), which showed:
Table 3: In Vivo Biodistribution Changes of Benzoxazepine Tracer [¹¹C]TZ7774 in LPS-Treated Mice
Organ | Uptake Increase vs. Control | Validated RIPK1 Upregulation |
---|---|---|
Spleen | 90.4% | Yes (red/white pulp) |
Liver | 40.9% | Yes |
Kidney | 54.9% | Yes |
The ethylamine side chain in 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one may enhance blood-brain barrier transit via amino acid transporter recognition, positioning it for neurological applications. Its dual-action potential lies in disrupting both cell death (necroptosis) and cytokine signaling pathways—making it a candidate for neuroinflammatory disorders like traumatic brain injury or Parkinson’s disease [1].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: